4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a cyclopentyl substituent at the 1-position and an aminomethyl group at the 4-position, with a hydrochloride salt. Pyrrolidinone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their bioactive scaffolds and tunable physicochemical profiles .
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;/h8-9H,1-7,11H2;1H |
InChI Key |
DBHIBGLVJLBVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the pyrrolidinone ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The target compound shares a pyrrolidinone core with 1-Aminopyrrolidin-2-one hydrochloride and 4-(Aminomethyl)-1-(3,4-dimethoxyphenethyl)pyrrolidin-2-one hydrochloride, whereas the piperidinone analog () has a six-membered ring .
- Substituent Effects: The cyclopentyl group in the target compound is bulkier than the methyl group in the piperidinone analog (), which may enhance lipophilicity and binding affinity in biological systems.
- Molecular Weight: The target compound likely has a higher molecular weight than 1-Aminopyrrolidin-2-one hydrochloride (136.58 g/mol) but lower than the dimethoxyphenethyl analog (~338 g/mol) .
Biological Activity
4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an aminomethyl group and a cyclopentyl substituent. Its molecular structure contributes to its unique biological activities.
Research indicates that 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride interacts with various molecular targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, which can influence mood and cognitive functions. The specific pathways involved include:
- Dopaminergic System : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive processes.
- Serotonergic Modulation : It may also affect serotonin receptors, contributing to its potential antidepressant effects.
Antidepressant Effects
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. It has been shown to reduce symptoms of depression through its action on neurotransmitter systems, particularly by increasing levels of serotonin and dopamine in the brain.
Neuroprotective Properties
Research indicates that 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
Analgesic Activity
Preclinical studies have suggested that the compound exhibits analgesic properties. It appears to modulate pain pathways, offering potential benefits in pain management therapies.
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonergic signaling as a key mechanism behind its antidepressant effects.
Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antidepressant | Serotonin reuptake inhibition |
| Compound B | Neuroprotective | Antioxidant activity |
| 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride | Antidepressant, Neuroprotective, Analgesic | Dopaminergic and serotonergic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
